N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Description
Properties
CAS No. |
1207060-45-4 |
|---|---|
Molecular Formula |
C28H25N5O3 |
Molecular Weight |
479.54 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C28H25N5O3/c1-2-7-22-17-27(35)31-28(29-22)33-25(18-23(32-33)24-10-6-15-36-24)30-26(34)16-19-11-13-21(14-12-19)20-8-4-3-5-9-20/h3-6,8-15,17-18H,2,7,16H2,1H3,(H,30,34)(H,29,31,35) |
InChI Key |
VGCCJRONPNQECZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyrimidine moiety : A six-membered ring with nitrogen atoms, known for its role in nucleic acids.
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Phenyl groups : Attached to the acetamide, contributing to its lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation in vitro, particularly against various human cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell signaling pathways, leading to reduced tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Inhibition of cell cycle progression |
| MCF7 (breast cancer) | 3.8 | Induction of apoptosis via mitochondrial pathway |
| A549 (lung cancer) | 4.5 | Targeting EGFR signaling pathway |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in various animal models. It appears to modulate inflammatory cytokines and inhibit the activation of NF-kB signaling pathways, which are critical in the inflammatory response.
The biological activity of this compound is attributed to its ability to interact with multiple targets:
- Kinase Inhibition : The compound acts as a selective inhibitor for certain kinases involved in cancer progression.
- Cytokine Modulation : It affects the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Apoptotic Pathways : Induces apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Lung Cancer Cells :
- Researchers found that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.
- The study reported an IC50 value of 4.5 µM against A549 cells, indicating potent activity.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent.
- Histological analysis revealed decreased proliferation rates and increased apoptosis within tumor tissues.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Diversity: The target compound’s pyrazole-pyrimidine core differs from triazole (in ) or pyrazolo-pyrimidine systems (in ). These variations influence electronic properties and binding interactions .
Substituent Effects :
- The biphenyl group in the target compound may improve lipophilicity and membrane permeability compared to smaller aryl groups (e.g., fluorophenyl in ) .
- Sulfanyl and thiazole substituents () could modulate redox properties or metal chelation, impacting biological activity .
Fluorinated chromenone derivatives () exhibit antitumor activity, highlighting the role of electron-withdrawing groups in cytotoxicity .
Synthetic Strategies: The target compound’s synthesis likely involves sequential alkylation and cyclization steps, akin to ’s Paal-Knorr condensation for triazole derivatives . Suzuki-Miyaura coupling () and palladium-catalyzed cross-couplings are critical for introducing aryl/heteroaryl groups in analogues .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The pyrimidinone (6-oxo) and acetamide groups in the target compound facilitate hydrogen bonding, a feature shared with pyrrolopyrimidines (). Such interactions influence crystal packing and solubility .
- Crystallographic Data : While direct data for the target compound are unavailable, the Cambridge Structural Database (CSD) provides insights into analogous systems. For example, pyrazolo-pyrimidine derivatives often exhibit layered packing due to π-π stacking, whereas biphenyl groups may induce steric hindrance, altering crystallinity .
Challenges and Opportunities
- Bioactivity Gaps: Limited pharmacological data for the target compound necessitate further in vitro/in vivo studies to validate inferred activities.
- Stereochemical Complexity : Unlike stereochemically defined analogues in , the target compound’s planar structure may reduce metabolic stability but simplify synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
